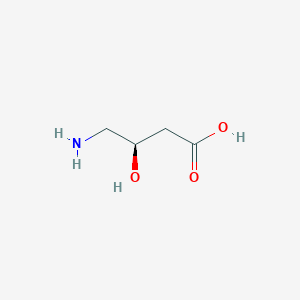

(R)-4-Amino-3-hydroxybutanoic acid

CAS No.: 7013-07-2

Cat. No.: VC1999948

Molecular Formula: C4H9NO3

Molecular Weight: 119.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7013-07-2 |

|---|---|

| Molecular Formula | C4H9NO3 |

| Molecular Weight | 119.12 g/mol |

| IUPAC Name | (3R)-4-amino-3-hydroxybutanoic acid |

| Standard InChI | InChI=1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1 |

| Standard InChI Key | YQGDEPYYFWUPGO-GSVOUGTGSA-N |

| Isomeric SMILES | C([C@H](CN)O)C(=O)O |

| SMILES | C(C(CN)O)C(=O)O |

| Canonical SMILES | C(C(CN)O)C(=O)O |

Introduction

Chemical Structure and Properties

Molecular Details

(R)-4-Amino-3-hydroxybutanoic acid belongs to the class of gamma-amino acids with a hydroxyl group at the beta position. Its stereochemistry at the 3-position is crucial for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 7013-07-2 |

| Molecular Formula | C4H9NO3 |

| Molecular Weight | 119.12 g/mol |

| IUPAC Name | (3R)-4-amino-3-hydroxybutanoic acid |

| InChI | InChI=1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1 |

| SMILES | C(C@HO)C(=O)O |

Table 1: Chemical identification and structural details of (R)-4-Amino-3-hydroxybutanoic acid

Physical and Chemical Properties

(R)-4-Amino-3-hydroxybutanoic acid displays distinct physical characteristics that are important for its handling and application in research and potential therapeutic development.

| Property | Value |

|---|---|

| Physical Form | Solid |

| Color | White |

| Melting Point | 216-217 °C (decomposition) |

| Boiling Point | 374.5±32.0 °C (Predicted) |

| Density | 1.312±0.06 g/cm³ (Predicted) |

| Solubility | PBS (pH 7.2): 10 mg/ml |

| pKa | 4.04±0.10 (Predicted) |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature |

Table 2: Physical and chemical properties of (R)-4-Amino-3-hydroxybutanoic acid

Common Synonyms

The compound is known by various names in scientific literature, which is important for comprehensive literature searches:

-

(R)-GABOB

-

(-)-β-Hydroxy-GABA

-

(R)-(-)-β-Hydroxy-GABA

-

(R)-(-)-3-Hydroxy-GABA

-

L-γ-Amino-β-hydroxybutyric acid

-

(R)-4-AMINO-3-HYDROXYBUTYRIC ACID

-

(R)-3-Hydroxy-4-aminobutyric acid

Synthesis and Preparation

Synthetic Routes

Several synthetic approaches have been developed for the preparation of (R)-4-Amino-3-hydroxybutanoic acid, with various starting materials and methodologies.

From Dimethyl 3-Hydroxyglutarate

Enantioselective enzymatic aminolysis and ammonolysis of dimethyl 3-hydroxyglutarate offers a biocatalytic approach to synthesize (R)-4-Amino-3-hydroxybutanoic acid with high enantiomeric purity .

From (S)-3-Hydroxy-γ-butyrolactone

The synthesis starting from (S)-3-hydroxy-γ-butyrolactone involves a functional group priority switch:

-

Transformation of the lactone to (R)-4-cyano-3-hydroxybutyric acid ester

-

Conversion to an acyl hydrazide by treatment with hydrazine

-

Curtius rearrangement to form (R)-4-amino-3-hydroxybutyronitrile

-

Final hydrolysis to obtain (R)-4-Amino-3-hydroxybutanoic acid

Biological Activity

GABA Receptor Interactions

(R)-4-Amino-3-hydroxybutanoic acid exhibits complex interactions with various GABA receptor subtypes, displaying interesting enantioselective properties.

GABA Receptor Binding

| Receptor | Action | Potency | Enantioselectivity |

|---|---|---|---|

| GABA(A) | Binding | IC₅₀ = 1 μM | S > R |

| GABA(B) | Binding | IC₅₀ = 0.35 μM | R > S |

| GABA(C) | Full Agonist | EC₅₀ = 19 μM | R > S |

| GABA Uptake | Inhibition | IC₅₀ = 67 μM | - |

Table 3: Receptor binding parameters and enantioselectivity of (R)-4-Amino-3-hydroxybutanoic acid

The enantioselectivity pattern is particularly notable: while the R-enantiomer is more active at GABA(B) and GABA(C) receptors, the S-enantiomer shows greater activity at GABA(A) receptors, indicating distinct stereochemical requirements for different receptor subtypes .

Anticonvulsant Activity

In vivo studies have demonstrated that (R)-4-Amino-3-hydroxybutanoic acid (20 mg/animal) effectively inhibits electrical discharges in the amygdala in a cat model of N-amidinobenzamide-induced seizures, suggesting potential applications in epilepsy treatment .

Neuromodulatory Effects

The compound's interaction with multiple GABA receptor subtypes contributes to its complex neuromodulatory profile, affecting inhibitory neurotransmission throughout the central nervous system.

Endocrine Effects

Research has shown that (R)-4-Amino-3-hydroxybutanoic acid can influence hormone secretion:

-

Dose-related effects on growth hormone secretion in normal women have been observed following GABOB infusion

-

Stimulatory effects on growth hormone, prolactin, and cortisol release in humans have been documented

-

Different administration routes may produce varying hormonal responses, with intrathecal administration showing more pronounced effects than subcutaneous injection

Comparative Pharmacology

Structure-Activity Relationships

The hydroxyl group at the beta position significantly influences the compound's binding characteristics and receptor selectivity. The stereochemistry at this position is crucial for determining its activity profile across different GABA receptor subtypes.

Comparison with Related Compounds

| Compound | Relation to (R)-GABOB | Primary Differences |

|---|---|---|

| GABA | Parent structure | Lacks hydroxyl group at beta position |

| (S)-GABOB | Enantiomer | Opposite stereochemistry at carbon-3 |

| L-Carnitine | Structural analog | Contains trimethylammonium instead of amino group |

| CGP44533 | Methylphosphinic analog | Contains methylphosphinic acid group, acts as antagonist |

Table 4: Comparison of (R)-4-Amino-3-hydroxybutanoic acid with structurally related compounds

The methylphosphinic acid analogues of GABOB are particularly interesting as they function as GABA(C) receptor antagonists, with R(+)-CGP44533 being more potent than S(-)-CGP44532, showing the opposite enantioselectivity to the agonists R(-)- and S(+)-GABOB .

Research Applications

Neurochemical Research Tools

(R)-4-Amino-3-hydroxybutanoic acid serves as a valuable tool for investigating:

-

GABA receptor subtypes and their differential stereochemical requirements

-

Structure-activity relationships of GABA receptor ligands

-

Mechanisms of neuronal inhibition in the central nervous system

Neurological Disorders

-

Anticonvulsant therapy: The compound's ability to inhibit electrical discharges in the amygdala suggests potential utility in seizure control

-

Treatment of cerebral insufficiency: Studies have examined its effects alongside other agents used for improving cerebral function

Endocrine Regulation

The compound's effects on hormone secretion, particularly growth hormone, prolactin, and cortisol, suggest potential applications in conditions involving hormonal dysregulation .

Analytical Methods

Spectroscopic Characterization

Spectroscopic data for (R)-4-Amino-3-hydroxybutanoic acid includes distinctive NMR patterns:

| Spectroscopic Method | Key Signals |

|---|---|

| ¹H NMR (D₂O, 300 MHz) | δ 4.25 (m, 1H), 2.68 (dd, 1H, J=4.8, 17.1 Hz), 2.60 (dd, 1H, J=6.6, 17.1 Hz), 2.36 (d, 2H, J=6.6 Hz) |

| ¹³C NMR (CD₃OD, 75 MHz) | δ 176.4, 119.8, 65.1, 42.5, 26.1 |

| IR absorption (cm⁻¹) | 3387, 3100, 1665, 1410, 1208, 1084 |

Table 5: Spectroscopic data for (R)-4-Amino-3-hydroxybutanoic acid and related intermediates

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume